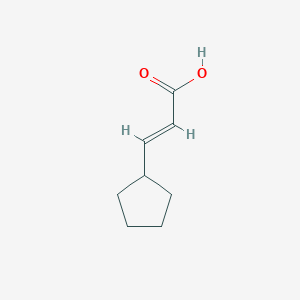

(E)-3-Cyclopentylacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopentylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2,(H,9,10)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRHIJJKVGFXRS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117929-79-0 | |

| Record name | 3-cyclopentylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Intermediate in Organic Synthesis

(E)-3-Cyclopentylacrylic acid's utility as a versatile intermediate stems from the reactivity of its functional groups: the carboxylic acid and the α,β-unsaturated system. These features allow it to participate in a wide array of chemical transformations, making it a crucial starting material or key building block in the synthesis of complex molecular architectures.

The presence of the cyclopentyl moiety introduces a non-polar, alicyclic fragment into target molecules, which can be crucial for modulating properties such as lipophilicity and binding affinity to biological targets. The acrylic acid portion, on the other hand, provides a reactive handle for various chemical modifications. Common reactions involving this part of the molecule include esterification, amidation, and addition reactions across the double bond.

One of the most prominent applications of this compound as an intermediate is in the synthesis of the antiplatelet drug, Ticagrelor. nih.govresearchgate.net In several reported synthetic routes for Ticagrelor, this compound serves as a key precursor for constructing the cyclopentyl-diol side chain, a critical component of the final drug molecule. nih.govjocpr.comgoogle.com The synthesis often involves a series of steps, including dihydroxylation of the cyclopentyl ring and subsequent modifications to introduce other necessary functional groups. jocpr.com

The versatility of this compound is further demonstrated by its use in the creation of a diverse range of derivatives. By modifying the carboxylic acid group, chemists can synthesize esters, amides, and other related compounds. These derivatives can then be used in further synthetic steps or evaluated for their own biological activities. For instance, research has explored the synthesis of novel ethacrynic acid derivatives, highlighting the adaptability of acrylic acid structures in medicinal chemistry. nih.gov

Overview of Key Research Areas and Academic Relevance

Classical and Established Synthetic Routes

The traditional synthesis of this compound relies on a well-established sequence of reactions, primarily involving condensation, dehydration, and hydrolysis. These methods, while foundational, provide a robust framework for obtaining the target compound.

Aldol (B89426) Condensation as a Foundational Step

The cornerstone of the classical synthesis is the aldol condensation, or more specifically, the Knoevenagel condensation, a variant of the aldol reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group. wikipedia.org In the synthesis of this compound, cyclopentanecarboxaldehyde reacts with an active methylene (B1212753) compound like malonic acid. wikipedia.orgyoutube.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), to generate the enolate of malonic acid, which then attacks the aldehyde. wikipedia.orgyoutube.com

A significant modification of this reaction is the Doebner modification, which utilizes pyridine as the solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as is the case with malonic acid. wikipedia.orgorganic-chemistry.org This modification often leads to a subsequent decarboxylation reaction. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of an enolate intermediate which then adds to the aldehyde. organic-chemistry.org A variation of this mechanism suggests that when piperidine is used as a catalyst, an iminium intermediate may be formed, which then acts as the acceptor for the enolate. organic-chemistry.org

Dehydration Processes from Intermediate Structures

Following the initial condensation, a dehydration step is crucial to form the characteristic α,β-unsaturated system of the target molecule. The intermediate structure formed from the aldol-type condensation is a β-hydroxy acid or a related derivative. masterorganicchemistry.com This intermediate readily undergoes elimination of a water molecule to introduce the double bond. wikipedia.org

This dehydration is often facilitated by the reaction conditions of the Knoevenagel condensation itself, especially when heated. masterorganicchemistry.com The elimination is driven by the formation of a conjugated system, which lends stability to the final product. In some synthetic strategies, particularly those involving biomolecules, the dehydration of a 3-hydroxypropionic acid precursor to an acrylic acid is a key transformation. nih.govresearchgate.net For instance, the catalytic dehydration of 3-hydroxypropionic acid can be achieved using catalysts like titanium dioxide at elevated temperatures. nih.govresearchgate.net A continuous process for the dehydration of aqueous 3-hydroxypropionic acid has also been developed, operating in the liquid phase at temperatures between 120 and 300°C. google.comwipo.int

Hydrolysis Conditions for Target Compound Formation

The final step in many classical synthetic routes is the hydrolysis of an ester intermediate to yield the free carboxylic acid. Often, the Knoevenagel condensation is performed using an ester of malonic acid, such as diethyl malonate, which results in the formation of an ester of this compound. wikipedia.org

The conversion of this ester to the final acid product is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521), followed by acidification. The rate of hydrolysis can be influenced by the structure of the ester and the reaction conditions. For example, the hydrolysis of acrylate (B77674) esters has been studied using enzymes like carboxylesterase, highlighting the structure-activity relationships that govern this transformation. nih.gov The presence of neighboring hydroxyl groups can also impact the rate of ester hydrolysis. rsc.org

Catalytic Innovations and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for preparing this compound. These innovations focus on the use of novel catalytic systems and process technologies.

Organocatalytic Systems for Enhanced Efficiency and Selectivity

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. rsc.org In the context of synthesizing α,β-unsaturated acids, organocatalysts can promote the Knoevenagel condensation with high efficiency and stereoselectivity. For instance, amino acids like glycine (B1666218) have been shown to catalyze the Knoevenagel condensation between aldehydes and active methylene compounds under mild, eco-friendly conditions. researchgate.net

Proline and its derivatives are also effective organocatalysts for aldol-type reactions. mdpi.com These catalysts can operate through enamine-based mechanisms, leading to highly controlled bond formations. The use of bifunctional organocatalysts, which possess both acidic and basic sites, can further enhance reaction rates and selectivities. researchgate.net The development of organocatalytic systems avoids the use of toxic reagents like pyridine and piperidine, aligning with the principles of green chemistry. tue.nl

Continuous Flow Reactor Applications for Scalable Synthesis

For the large-scale production of this compound and related compounds, continuous flow chemistry offers significant advantages over traditional batch processes. worktribe.comafricacommons.networktribe.comrsc.orgresearchgate.net Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. worktribe.com

The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic reactions. worktribe.com Continuous flow systems can be automated and integrated into multi-step syntheses, streamlining the production process. worktribe.comresearchgate.net The application of flow technology to condensation and dehydration reactions allows for rapid optimization and scalable synthesis, making it an attractive approach for the industrial production of acrylic acid derivatives. worktribe.comafricacommons.networktribe.comrsc.orgresearchgate.net

Role of Solid Acid Catalysts in Specific Transformations

In the synthesis of this compound, the dehydration of a β-hydroxy ketone intermediate is a critical step to form the α,β-unsaturated ketone precursor. While traditional methods employ soluble acids like sulfuric acid, modern industrial processes increasingly utilize solid acid catalysts to enhance efficiency and sustainability.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be achieved through several protocols, primarily revolving around an initial aldol condensation followed by dehydration and hydrolysis. A comparative analysis of these methods is essential for selecting the most appropriate route based on desired outcomes like yield, purity, and stereochemical control.

Evaluation of Reaction Yields and Product Purity

Recent advancements using organocatalytic systems for the initial aldol condensation, such as l-proline (B1679175) and triethylamine, have shown promising results for analogous α,β-unsaturated carbonyl systems, with yields reported between 65% and 85%. For industrial applications where purity is paramount, especially in the pharmaceutical sector, melt crystallization under controlled conditions can achieve purities greater than 98%.

| Synthetic Method | Typical Yield | Achievable Purity | Key Characteristics |

|---|---|---|---|

| Traditional Three-Step Sequence (Lab Scale) | 50–70% | Dependent on purification | Uses conventional acid/base catalysis. |

| Organocatalytic Aldol Condensation | 65–85% (for analogous systems) | High | Avoids harsh bases; aligns with green chemistry. |

| Industrial Continuous Flow | High Throughput | >98% (with melt crystallization) | Employs solid acid catalysts for efficient dehydration. |

Control of Stereoselectivity, focusing on the (E)-Configuration

Achieving the correct stereochemistry is crucial, and for 3-Cyclopentylacrylic acid, the (E)-isomer (or trans-isomer) is typically the desired product. The control of this stereoselectivity is primarily established during the acid-catalyzed dehydration of the β-hydroxy ketone intermediate.

The dehydration reaction proceeds via an elimination mechanism. Under acidic conditions, using catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in toluene (B28343) at reflux, the formation of the trans-configured α,β-unsaturated ketone is strongly favored. This preference is due to the thermodynamic stability of the (E)-isomer, which minimizes steric hindrance between the cyclopentyl group and the carbonyl group. Subsequent hydrolysis of this (E)-α,β-unsaturated ketone preserves the double bond geometry, leading directly to this compound. Organocatalytic methods using l-proline also demonstrate stereoselectivity, which arises from hydrogen-bonding interactions in the transition state that guide the formation of the (E)-isomer.

Optimization of Reaction Conditions: Solvent and Temperature Effects

Optimizing reaction conditions such as solvent and temperature is critical for maximizing yield, minimizing side reactions, and controlling the reaction rate. researchgate.net In the synthesis of this compound and its precursors, both factors play a significant role.

Solvent Effects: Comparative studies have shown that the choice of solvent significantly impacts the initial aldol condensation step. Protic solvents like methanol (B129727) have been found to be superior to aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Methanol is more effective at stabilizing the transition states involved in the reaction, which helps to minimize the formation of unwanted byproducts.

Temperature Effects: Temperature influences both the reaction rate and the product distribution. For the organocatalytic aldol condensation, conducting the reaction at room temperature favors kinetic control, which is often desirable for achieving high selectivity. However, for the subsequent dehydration step, elevated temperatures of 40–60°C can be used to accelerate the elimination of water from the β-hydroxy ketone intermediate. Careful control of temperature is therefore essential to balance reaction speed with product integrity.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent (Aldol Condensation) | Methanol | Superior performance; stabilizes transition states and minimizes side reactions. | |

| DMF, THF (Aprotic Solvents) | Less effective compared to methanol. | ||

| Temperature | Room Temperature | Favors kinetic control during aldol condensation. | |

| 40–60°C | Accelerates the dehydration step post-condensation. |

Chemical Reactivity and Transformation Studies of E 3 Cyclopentylacrylic Acid

Oxidation Reactions and Pathways to Corresponding Carboxylic Acids or Ketones

The double bond and the allylic position of (E)-3-cyclopentylacrylic acid are susceptible to oxidative cleavage under various conditions. A primary pathway for oxidation is ozonolysis, a powerful method for cleaving carbon-carbon double bonds. mdpi.comunion.edu Treatment of this compound with ozone, followed by a workup, can yield different products depending on the workup conditions. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of cyclopentanecarboxylic acid.

The ozonolysis of α,β-unsaturated carbonyl compounds can proceed via complex mechanisms, potentially forming intermediates like α-oxo-ozonides. acs.org The reaction conditions, particularly the solvent, play a crucial role in directing the reaction pathway. acs.org

Mild oxidizing agents can also be employed for the oxidative cleavage of the double bond in unsaturated carboxylic acids. google.comgoogle.com These processes can be designed to produce aldehydes or carboxylic acids as the final products. google.comgoogle.com For instance, processes using solid catalysts and an oxygen-containing component can cleave the double bond to yield an aldehyde and an oxocarboxylic acid. google.com

The general transformation can be summarized as follows:

| Starting Material | Oxidizing Agent | Major Product(s) |

| This compound | 1. O₃, 2. Oxidative Workup | Cyclopentanecarboxylic acid |

| This compound | Mild oxidizing agent/catalyst | Aldehydes and/or Carboxylic Acids |

Reduction Reactions to Saturated Analogues (e.g., Cyclopentylpropanoic Acid)

The α,β-unsaturated system in this compound can be readily reduced to its saturated analogue, 3-cyclopentylpropanoic acid. Catalytic hydrogenation is a common and efficient method to achieve this transformation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst.

Recent advancements have highlighted the use of copper(I)/N-heterocyclic carbene (NHC) complexes as effective catalysts for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.orgrsc.orgnih.gov These copper-based systems offer an atom-economical alternative to traditional methods that often rely on less sustainable reducing agents like hydrosilanes. rsc.orgrsc.org The mechanism is believed to involve a polar pathway with a copper hydride intermediate. rsc.org

The general reaction is as follows:

| Starting Material | Reagents | Product |

| This compound | H₂, Catalyst (e.g., Cu(I)/NHC) | 3-Cyclopentylpropanoic acid |

Biocatalytic systems have also been developed for the reduction of α,β-unsaturated carboxylic acids, offering a green chemistry approach to producing the corresponding saturated acids or, in some cases, allylic alcohols. rsc.org

Nucleophilic Substitution Reactions of the Acrylic Acid Moiety

While the outline refers to nucleophilic substitution, the characteristic reaction of the α,β-unsaturated carbonyl moiety in this compound is nucleophilic conjugate addition, also known as the Michael reaction. libretexts.orgwikipedia.orgorganic-chemistry.org In this process, a nucleophile attacks the electrophilic β-carbon of the conjugated system. jove.com This reaction is thermodynamically controlled and is effective for forming new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

A wide range of nucleophiles can participate in Michael additions, including enolates, amines (aza-Michael), and alcohols (oxa-Michael). wikipedia.org The reaction is typically catalyzed by a base, which generates the active nucleophile. jove.com For this compound, the addition of a nucleophile (Nu⁻) would proceed as follows, leading to a β-substituted cyclopentylpropanoic acid derivative after protonation.

The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated. libretexts.org

| Reaction Type | Nucleophile (Michael Donor) | Product Type |

| Michael Addition | Enolates (e.g., from malonic esters) | β-Substituted dicarboxylic acid derivatives |

| Aza-Michael Addition | Amines, Hydroxylamines | β-Amino acid derivatives |

| Oxa-Michael Addition | Alcohols, Phenols | β-Alkoxy or β-Phenoxy acid derivatives |

Asymmetric versions of the Michael addition have been developed, utilizing chiral catalysts to control the stereochemistry of the newly formed stereocenter at the β-position. organic-chemistry.orgacs.org

Radical Reactions and Their Applications in Functionalization

The double bond in α,β-unsaturated carboxylic acids like this compound is susceptible to attack by radical species. researchgate.net These radical reactions open up avenues for various functionalizations. The process typically involves three main steps: initiation, propagation, and termination. youtube.comyoutube.com

One key application is the conjugate addition of carbon radicals. For example, the addition of a phenethyl radical (generated from phenethyl iodide) to an α,β-unsaturated acid can be initiated by triethylborane, leading to the formation of a new carbon-carbon bond at the β-position. researchgate.net

Furthermore, radical cascade reactions can be initiated on such substrates. These complex transformations can involve multiple bond-forming events in a single operation, leading to the construction of intricate molecular architectures, such as spiro-intermediates. nih.gov The reactivity allows for the introduction of various functional groups, including aryl and trifluoromethylthio moieties, through carefully designed radical cascade processes. nih.gov

Decarboxylative Coupling Reactions

This compound can serve as a substrate in decarboxylative coupling reactions, where the carboxylic acid group is extruded as carbon dioxide, enabling the formation of a new bond at the carbon where the carboxyl group was attached. rsc.orgnih.govcapes.gov.brrsc.org

These reactions can be promoted by various catalysts, including transition metals like palladium and iron, or can proceed under metal-free conditions. rsc.orgnih.govacs.org For instance, palladium-catalyzed decarboxylative cross-coupling of α,β-unsaturated carboxylic acids with epoxides can generate substituted homoallylic alcohols. rsc.org Iron-facilitated oxidative radical decarboxylative cross-coupling with α-oxocarboxylic acids provides a route to α,β-unsaturated carbonyl compounds. nih.gov

Recent advancements have also explored electrochemical methods for decarboxylative functionalization. rsc.org For example, an electrochemical approach has been developed for the decarboxylative phosphorylation of α,β-unsaturated carboxylic acids to synthesize (E)-alkenylphosphine oxides. rsc.org These reactions often proceed via radical intermediates. nih.govrsc.orgacs.org The merging of photoredox catalysis with metal catalysis has also enabled double decarboxylative couplings to form α,β-unsaturated ketones. nih.gov

Ligand-Controlled C-H Activation Processes

While direct C-H activation on the cyclopentyl ring or the double bond of this compound itself is a complex field, related transformations on similar structures highlight the potential for such reactions. Ligand-controlled C-H activation is a powerful strategy for the functionalization of otherwise inert C-H bonds.

In the context of aliphatic acids, palladium catalysis, guided by specific ligands, has enabled the dehydrogenation at positions remote from the carboxyl group. nih.gov For instance, ligand development has led to protocols for β,γ-dehydrogenation of free aliphatic acids, a challenging transformation that generates a versatile double bond away from the carbonyl group. nih.gov This demonstrates the principle of using ligands to direct a metal catalyst to a specific C-H bond, overcoming challenges like product inhibition. nih.gov

Another relevant strategy involves the isomerization of α,β-unsaturated carbonyls to position the double bond for a subsequent functionalization reaction. Palladium catalysts can facilitate the isomerization of the α,β-double bond, enabling functionalization at a previously unreactive site, such as an α-amino C-H bond in a different part of the molecule. acs.org These examples underscore the potential for developing ligand-controlled C-H activation methods applicable to substrates like this compound for novel transformations.

Applications of E 3 Cyclopentylacrylic Acid in Complex Molecular Synthesis and Medicinal Chemistry

Strategic Role as a Building Block in Organic Synthesisbenchchem.comchemicalbook.comnih.gov

(E)-3-Cyclopentylacrylic acid serves as a fundamental building block in the field of organic synthesis, enabling the creation of more complex molecules. illinois.edu Its structure is particularly amenable to a variety of chemical transformations.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. nih.gov In this context, this compound can be conceptualized as being derivable from an aldol reaction. The general principle of aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or a β-hydroxy ketone. google.com While direct use in this manner is not typical, the structural motif is relevant to aldol-type products. The synthesis of β-hydroxy ketones is a critical step in the creation of many complex organic molecules. nih.govorganic-chemistry.orgrsc.org

The dehydration of β-hydroxy ketones, often formed through aldol condensation, leads to the formation of α,β-unsaturated ketones. google.com These conjugated systems are versatile intermediates in their own right. The α,β-unsaturated nature of this compound itself makes it part of this important class of compounds, which are known to participate in conjugate additions. tib.eu The synthesis of α,β-unsaturated ketones is a common objective in organic synthesis, providing a gateway to a wide array of further chemical modifications. nih.gov

Utilization as an Intermediate in Pharmaceutical Synthesisbenchchem.comgoogle.comgoogle.com

The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds. myskinrecipes.com

This compound and its derivatives are crucial intermediates in the synthesis of ruxolitinib (B1666119), a potent and selective inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2. chemicalbook.com Ruxolitinib is used in the treatment of myelofibrosis and polycythemia vera. The synthesis of ruxolitinib often involves the coupling of a pyrazole-containing fragment with a cyclopentyl-bearing side chain derived from this compound or a related precursor. nih.govgoogle.comgoogle.compatsnap.com Various synthetic routes have been developed to optimize the preparation of ruxolitinib, highlighting the importance of intermediates like this compound. chemicalbook.com

Table 1: Key Intermediates in the Synthesis of Ruxolitinib

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| This compound | (E)-3-Cyclopentylprop-2-enoic acid | Starting material or key precursor for the cyclopentyl side chain. patsnap.com |

| 3-Cyclopentyl-3-oxopropionitrile | 3-Cyclopentyl-3-oxopropanenitrile | An intermediate formed during the synthesis, which can be further modified. patsnap.com |

| (S)-3-cyclopentyl-3-hydroxypropionitrile | (S)-3-Cyclopentyl-3-hydroxypropanenitrile | A chiral intermediate leading to the desired enantiomer of ruxolitinib. patsnap.com |

The reactive nature of this compound allows for its derivatization into a wide range of molecular scaffolds with potential pharmacological activity. google.com The carboxylic acid group can be converted into esters, amides, and other functional groups, while the α,β-unsaturated system can undergo various addition reactions. This versatility enables the exploration of a broad chemical space in the search for new therapeutic agents. For instance, derivatives of cyclopentylpropionic acid, a related structure, have been used in the synthesis of inhibitors for enzymes like EthR from Mycobacterium tuberculosis. researchgate.net

Contribution to the Design of Artificial Receptors and Molecular Recognition Systemsbldpharm.com

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are fundamental to biology and chemistry. iupac.org While direct application of this compound in this area is not extensively documented, its structural motifs can be incorporated into the design of artificial receptors. The cyclopentyl group can provide a hydrophobic interaction domain, while the acrylic acid moiety can be used for linking to larger scaffold structures or for engaging in specific hydrogen bonding interactions. The design of synthetic receptors often involves combining different building blocks to achieve specific binding properties for targets like proteins or nucleic acids. nih.gov

Mechanistic Investigations of Reactions Involving E 3 Cyclopentylacrylic Acid

Elucidation of Reaction Pathways for Key Synthetic Steps

The most common and efficient synthesis of (E)-3-Cyclopentylacrylic acid is achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde, in this case, cyclopentanecarbaldehyde (B151901), with a compound containing an active methylene (B1212753) group, such as malonic acid, followed by decarboxylation. organic-chemistry.orgwikipedia.orgorientjchem.org Mechanistic studies have focused on understanding the role of catalysts and the factors that control the stereochemical outcome of the reaction.

Enamine Formation and Nucleophilicity in Aldol (B89426) Condensation

While the classic Knoevenagel condensation can be catalyzed by a variety of bases, the use of secondary amines like piperidine (B6355638) introduces an alternative pathway involving an enamine intermediate. organic-chemistry.orgyoutube.com In the context of the synthesis of this compound from cyclopentanecarbaldehyde and a suitable active methylene compound, the reaction can be envisioned to proceed through the formation of an enamine from the secondary amine and cyclopentanecarbaldehyde.

The generally accepted mechanism for enamine formation involves the following steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon of cyclopentanecarbaldehyde.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group by an acid catalyst, followed by the elimination of water to form an iminium ion.

Deprotonation of the α-carbon to yield the enamine.

The resulting enamine is a potent nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the β-carbon. This enhanced nucleophilicity allows for an efficient attack on the second reaction partner, which in the case of the Doebner modification would be malonic acid. However, a more direct and mechanistically favored pathway in the Knoevenagel-Doebner condensation involves the formation of an iminium ion from the aldehyde and the amine catalyst, which then acts as a potent electrophile for the enolate of malonic acid. acs.org

Stereochemical Control Mechanisms in Condensation Reactions

The "E" designation in this compound signifies that the cyclopentyl group and the carboxylic acid group are on opposite sides of the double bond (trans configuration). Achieving high stereoselectivity for the E-isomer is a crucial aspect of its synthesis. In the Knoevenagel-Doebner condensation, the formation of the E-isomer is generally favored thermodynamically. wikipedia.org

The stereochemical outcome is often determined during the dehydration of the aldol-type intermediate. The transition state leading to the E-isomer is typically lower in energy due to reduced steric hindrance between the bulky cyclopentyl group and the other substituent on the double bond. In many cases, even if a mixture of E and Z isomers is initially formed, equilibration to the more stable E-isomer can occur under the reaction conditions, especially when heated in the presence of a base like pyridine (B92270). wikipedia.org Studies on related systems have shown that large coupling constants (typically >15 Hz) in the 1H-NMR spectrum for the vinylic protons are characteristic of the E-isomer. nih.gov

Table 1: Factors Influencing Stereoselectivity in Knoevenagel-Type Condensations

| Factor | Influence on E/Z Selectivity | Mechanistic Rationale |

| Steric Bulk of Aldehyde | Increased bulk favors the E-isomer. | Minimization of steric strain in the transition state of the elimination step. |

| Reaction Temperature | Higher temperatures can favor the thermodynamic E-product. | Allows for equilibration from the kinetically formed Z-isomer to the more stable E-isomer. |

| Catalyst/Solvent System | Pyridine as a solvent can promote equilibration to the E-isomer. | The basic nature of pyridine facilitates the reversible elimination, leading to the thermodynamic product. |

| Nature of Methylene Compound | The structure of the active methylene compound can influence the transition state geometry. | Interactions between the substituents on the methylene compound and the aldehyde can favor one stereoisomer over the other. |

Mechanistic Aspects of Dehydration and Subsequent Transformations

The initial nucleophilic addition in the Knoevenagel condensation results in a β-hydroxy intermediate, which then undergoes dehydration to form the α,β-unsaturated product. wikipedia.org The mechanism of this dehydration is typically an E1cB (elimination, unimolecular, conjugate base) process, especially under basic conditions.

The E1cB mechanism involves:

Deprotonation of the acidic α-proton by a base to form a carbanion (enolate).

Elimination of the hydroxyl group from the β-position as a leaving group (as water after protonation).

In the Doebner modification, where malonic acid is used, the condensation product is a dicarboxylic acid which readily undergoes decarboxylation upon heating, particularly in a solvent like pyridine. organic-chemistry.orgwikipedia.org The mechanism of this decarboxylation is thought to proceed through a cyclic transition state involving the carboxylic acid proton, leading to the loss of carbon dioxide and the formation of the final α,β-unsaturated carboxylic acid. youtube.com

Studies on Radical Generation and Capture Processes

While the synthesis of this compound is dominated by ionic mechanisms, its α,β-unsaturated carboxylic acid moiety makes it a substrate for radical reactions. The double bond can participate in radical addition reactions, and the carboxylic acid group can be a precursor for radical generation.

Modern photoredox catalysis provides a mild method for generating radicals from carboxylic acids. acs.org For aliphatic carboxylic acids, decarboxylative fluorination has been achieved using visible light photoredox catalysis. acs.org Although not specifically reported for this compound, the general mechanism involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which then rapidly loses CO2 to generate an alkyl radical. This radical can then be captured by a suitable reagent.

Furthermore, α,β-unsaturated carbonyl compounds are known to undergo radical conjugate additions. youtube.com Radicals can add to the β-position of the double bond, generating a stabilized α-carbonyl radical intermediate. This intermediate can then be trapped, leading to a variety of functionalized products. The reactivity of acrylic acids in such radical additions is an area of active research, with computational studies suggesting that the reaction pathway is energetically favorable.

Ligand-Enabled Divergent Reaction Pathways

The reactivity of molecules like this compound can be dramatically influenced by the use of transition metal catalysts, and in particular, by the ligands coordinating to the metal center. Ligands can steer a reaction towards different products from the same starting material, a concept known as divergent synthesis.

A notable example is the palladium-catalyzed dehydrogenation of aliphatic carboxylic acids. nih.gov By choosing appropriate pyridine-pyridone ligands, the reaction can be directed to selectively form either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides. This control is achieved by the ligand influencing the regioselectivity of the C-H activation step and preventing product inhibition. While this has been demonstrated on saturated carboxylic acids, the principle of ligand control is broadly applicable in the organometallic chemistry of carboxylic acids.

Table 2: Conceptual Ligand-Enabled Divergent Pathways for Carboxylic Acids

| Ligand Class | Metal Center | Product Type | Mechanistic Influence |

| Pyridine-Pyridone (6-membered chelate) | Palladium(II) | α,β-Unsaturated Carboxylic Acid | Promotes β-methylene C-H activation and subsequent β-hydride elimination. |

| Amino Acid Ligands (5-membered chelate) | Palladium(II) | γ-Alkylidene Butenolide | Favors a different C-H activation pathway or subsequent intramolecular cyclization. |

This ligand-based control offers a powerful tool for selectively modifying carboxylic acids, potentially including derivatives of this compound, to access a diverse range of molecular architectures.

Probing Intermediate Oxidative Addition Complexes

Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions. nih.gov It involves the insertion of the low-valent metal center (e.g., Pd(0)) into a substrate-halide or substrate-pseudohalide bond, leading to a higher-valent metal complex. These oxidative addition complexes (OACs) are key intermediates in catalytic cycles. nih.gov

In the context of reactions involving precursors to or derivatives of this compound, such as in Heck-type reactions with an aryl halide, the oxidative addition of the aryl halide to a Pd(0) complex would be the first step. The resulting Ar-Pd(II)-X complex can then undergo further reaction with the acrylic acid derivative.

Derivatives and Analogues of E 3 Cyclopentylacrylic Acid: Synthesis and Structure Activity Relationship Studies

Synthetic Methodologies for Novel Derivatives

The synthesis of novel derivatives of (E)-3-cyclopentylacrylic acid leverages its structure as a versatile chemical building block. The core structure itself is often prepared through methods like the Aldol (B89426) Condensation of cyclopentanone (B42830), followed by a dehydration step. Modifications can then be introduced to create a library of derivatives.

Key synthetic methodologies include:

Amide and Ester Formation: The carboxylic acid moiety is a prime site for modification. Standard coupling reactions are employed to form amides and esters, expanding the molecular diversity. For instance, 3-cyclopentylpropionic acid, a related saturated analogue, has been coupled with aminotetrahydropyrimidine intermediates using coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to create more complex molecules. researchgate.net Similarly, novel tryptamine (B22526) derivatives have been synthesized by first converting a carboxylic acid (azelaic acid monomethyl ester) to its acyl chloride, which then reacts with tryptamine to form an amide bond. mdpi.com This approach is directly applicable to this compound.

Cyclization Reactions: The core structure can be used to build heterocyclic systems. A notable example involves the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. nih.gov This process starts with N-cyclopentylthiourea, which undergoes cyclization with various 2-bromo esters. nih.gov The reaction conditions, such as the use of microwave reactors, can be optimized to improve yields, which range from 5% to over 85% depending on the specific reactants and procedure used. nih.gov

Multi-step Synthetic Routes: The creation of highly functionalized derivatives often requires multi-step procedures. For example, a synthetic route to produce complex tryptamine derivatives involved initial reaction of 2-aminopyrimidine (B69317) with chloral (B1216628) hydrate, followed by chlorination with thionyl chloride, and finally a nucleophilic substitution with tryptamine to yield the target compound. mdpi.com Such sequential strategies allow for the precise construction of molecules with desired functionalities.

Modification of the Alkene Bond: The α,β-unsaturated double bond in this compound is reactive and can participate in various reactions, including reduction to form saturated analogues or other addition reactions to introduce new functional groups.

These methodologies enable the generation of a wide array of derivatives, where the cyclopentyl ring, the acrylic acid backbone, or both can be modified to explore new chemical space and biological activities.

Structure-Activity Relationship (SAR) Investigations of Functionalized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For analogues related to this compound, SAR investigations have yielded significant insights.

A key study focused on a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives and their inhibitory effects on the 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) enzyme. nih.gov The findings from this research provide a clear example of SAR principles:

Impact of Aliphatic Groups: Derivatives featuring small aliphatic groups, such as methyl (3a ) or ethyl (3b ) attached to the thiazolone ring, displayed the lowest inhibitory effect on the enzyme. nih.gov

Influence of the Cyclopentyl Moiety: The presence of the cyclopentyl group was a foundational element for activity. The subsequent modifications focused on the thiazolone ring to which the cyclopentylamino group was attached.

Effect of Spirocyclization: A significant increase in potency was observed when the cyclopentylamino-thiazolone structure was incorporated into a spirocyclic system. The compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), where the thiazolone ring is part of a spiro[4.5]decane system, showed the most potent inhibitory effect (IC₅₀ = 0.07 µM) and greater selectivity compared to the reference drug carbenoxolone. nih.gov

The table below summarizes the SAR findings for selected 2-(cyclopentylamino)thiazol-4(5H)-one analogues against 11β-HSD1. nih.gov

| Compound ID | Substituent on Thiazolone Ring | Biological Activity (11β-HSD1 Inhibition at 10 µM) |

| 3a | Methyl | 10.94% |

| 3b | Ethyl | 21.33% |

| 3f | Fused cyclohexane (B81311) ring | 36.55% (inhibition of 11β-HSD2) |

| 3h | Spiro cyclohexane ring | IC₅₀ = 0.07 µM |

These results underscore a common theme in medicinal chemistry: increasing structural complexity and conformational restraint through strategies like spirocyclization can lead to enhanced potency and selectivity. nih.govnih.gov The inverted U-shape relationship often seen with properties like aliphatic chain length—where potency first increases and then decreases with size—is another guiding SAR principle. nih.gov

Incorporation into Macrocyclic and Spiro Heterocyclic Systems

The incorporation of core scaffolds like this compound into larger, more complex molecular architectures such as macrocycles and spiro heterocyclic systems is a strategy used to develop compounds with novel properties. beilstein-journals.orgmdpi.com Introducing a spirocyclic moiety, where two rings share a single atom, can increase molecular rigidity, potency, and selectivity, while also improving physicochemical properties. nih.govbeilstein-journals.org

Spiro Heterocyclic Systems: A direct application of this concept is seen in the synthesis of novel thiazolone derivatives. nih.gov Researchers successfully synthesized 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h ), a spiro compound that demonstrated significant biological activity. nih.gov The synthesis was achieved by reacting N-cyclopentylthiourea with ethyl 2-bromocyclohexane-1-carboxylate in a microwave reactor, leading to the formation of the spiro-fused ring system. nih.gov The generation of spiro compounds can be achieved through various cyclization reactions with high regio- and stereoselectivity. mdpi.com Spiro-oxindoles, for example, are considered valuable templates in drug design due to their structural diversity. mdpi.com

Macrocyclic Systems: While direct incorporation of this compound into a macrocycle is not prominently documented in the searched literature, the methodologies for such syntheses are well-established. Macrocycles are large ring structures that are attractive in drug discovery. mdpi.com Synthetic strategies such as ring-closing metathesis (RCM), Suzuki-Miyaura coupling, and intramolecular SNAr reactions are commonly used for macrocyclization, often assisted by microwave irradiation or solid-phase synthesis techniques. mdpi.com The carboxylic acid functional group of this compound or its saturated analogue, 3-cyclopentylpropionic acid, could be used as a handle to attach the molecule to a peptide or polyketide chain, which would then undergo intramolecular cyclization to form a macrocycle.

The ability to integrate the cyclopentylacrylic acid scaffold into these complex systems highlights its utility as a versatile building block for creating structurally diverse molecules with potentially enhanced biological functions. scispace.comnih.gov

Synthesis of Saturated Analogues and Their Structural Features (e.g., 3-Cyclopentylpropionic Acid)

The primary saturated analogue of this compound is 3-cyclopentylpropionic acid, also known as cypionic acid. lookchem.comwikipedia.org This compound is a monocarboxylic acid where the α,β-double bond has been reduced to a single bond. nih.gov

Synthesis: There are several established methods for the synthesis of 3-cyclopentylpropionic acid:

Reduction of the Unsaturated Precursor: The most direct method is the catalytic reduction of the α,β-unsaturated bond in this compound. This type of reaction specifically targets the carbon-carbon double bond while preserving the carboxylic acid group.

High-Temperature Alkali Fusion: A process has been developed where cyclopentanone is reacted with molten alkali hydroxide (B78521) (a mixture of sodium hydroxide and potassium hydroxide) at high temperatures. chemicalbook.comgoogle.com The reaction proceeds in two stages at different temperature ranges (200-270 °C and 290-350 °C) until the evolution of hydrogen gas ceases. google.com The resulting alkali salt is then acidified to yield 3-cyclopentylpropionic acid. google.com

From Cyclopentyl Halides: Another route involves the reaction of cyclopentyl magnesium bromide with succinic anhydride, followed by reduction.

Structural and Chemical Features: 3-Cyclopentylpropionic acid is a key intermediate in pharmaceutical synthesis. lookchem.comchemicalbook.com Its lipophilic nature, conferred by the cyclopentyl group, is a significant feature. wikipedia.org This property is exploited in the creation of ester prodrugs, such as testosterone (B1683101) cypionate and estradiol (B170435) cypionate. wikipedia.org When these esters are administered, they are sequestered in fatty tissues and then slowly hydrolyzed by metabolic enzymes, allowing for a sustained release of the active drug over time. wikipedia.org

Below is a table summarizing the key properties of 3-Cyclopentylpropionic Acid.

| Property | Value | Source(s) |

| IUPAC Name | 3-Cyclopentylpropanoic acid | wikipedia.orgnih.gov |

| Synonyms | Cypionic acid, Cyclopentanepropionic acid | lookchem.comwikipedia.orgnih.gov |

| CAS Number | 140-77-2 | lookchem.comwikipedia.orgchemicalbook.com |

| Molecular Formula | C₈H₁₄O₂ | lookchem.comwikipedia.orgnih.gov |

| Molar Mass | 142.20 g/mol | lookchem.comnih.gov |

| Appearance | Clear colorless to yellow liquid | lookchem.comchemicalbook.com |

| Boiling Point | 130-132 °C at 12 mmHg | lookchem.comchemicalbook.com |

| Density | 0.996 g/mL at 25 °C | lookchem.comchemicalbook.com |

| Solubility | Insoluble in water; slightly soluble in chloroform, methanol (B129727) | lookchem.com |

Advanced Analytical Techniques for the Characterization and Analysis of E 3 Cyclopentylacrylic Acid and Its Derivatives

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the separation and quantitative analysis of (E)-3-Cyclopentylacrylic acid in various matrices. Depending on the volatility and thermal stability of the analyte, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, is employed.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the separation, quantification, and purity assessment of this compound. researchgate.net Given the compound's polarity and the presence of a UV-absorbing chromophore (the α,β-unsaturated carbonyl system), reversed-phase HPLC with UV detection is a common approach. researchgate.netnih.gov

Research Findings: The analysis is typically performed using a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, sometimes with an acid modifier such as trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to sharper peaks and more reproducible retention times. researchgate.net

Detection of this compound is effectively achieved using a UV detector. The conjugated system of the acrylic acid moiety results in a strong UV absorbance, typically in the range of 210-260 nm. researchgate.netnih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in an unknown sample. mdpi.com In cases where chiral purity is of interest, specialized chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), can be used to separate the enantiomers. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Trifluoroacetic Acid) | Elution of the analyte from the column. |

| Elution Mode | Isocratic or Gradient | Consistent mobile phase composition or varied for complex mixtures. thermofisher.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Column Temp. | 30 °C | Ensures reproducible retention times. nih.gov |

| Detection | UV Absorbance at 210 nm | Quantification based on the compound's chromophore. nih.gov |

| Injection Vol. | 10 µL | Introduction of the sample into the HPLC system. |

| Retention Time | Analyte-specific, depends on exact conditions. | Time taken for the analyte to elute, used for identification. researchgate.netsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the acid into a more volatile form, typically an ester (e.g., methyl or ethyl ester). nist.gov

Research Findings: The derivatization is a critical first step. Following the conversion to a volatile ester, the sample is injected into the gas chromatograph. Separation occurs in a capillary column, often one with a non-polar stationary phase like 5% phenyl methyl siloxane. nist.gov The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural information from fragmentation) and quantitative data. The retention index and the mass spectrum of the derivative are used to confirm its identity. nist.gov For instance, the mass spectrum of the related ethyl 3-cyclopentylpropionate shows characteristic fragmentation patterns that can be used for its identification. nist.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. Techniques such as NMR, IR, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. organicchemistrydata.orgorganicchemistrydata.org

Research Findings:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, characteristic signals include two doublets in the vinylic region (typically 5.5-7.5 ppm) for the protons on the carbon-carbon double bond. The trans configuration is confirmed by a large coupling constant (J ≈ 15-18 Hz) between these two protons. The protons of the cyclopentyl ring would appear as multiplets in the aliphatic region (typically 1.2-2.5 ppm). A broad singlet for the carboxylic acid proton is also expected at a downfield chemical shift (>10 ppm). illinois.educarlroth.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, a signal for the carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. libretexts.orgacgpubs.org The two vinylic carbons would appear between 120-150 ppm, and the carbons of the cyclopentyl ring would resonate in the upfield region (20-45 ppm). libretexts.org The specific chemical shifts can be influenced by the solvent used. pitt.edusigmaaldrich.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| -COOH | > 10 | broad singlet | - |

| -CH=CH-COOH | ~7.0 | doublet | ~16 Hz |

| -CH=CH-COOH | ~5.8 | doublet | ~16 Hz |

| Cyclopentyl-CH | ~2.5 | multiplet | - |

| Cyclopentyl-CH₂ | 1.2 - 1.9 | multiplet | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C =O | 166 - 172 |

| -C H=CH-COOH | 145 - 155 |

| -CH=C H-COOH | 120 - 125 |

| C H (Cyclopentyl) | 40 - 45 |

| C H₂ (Cyclopentyl) | 25 - 35 |

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum of this compound will display characteristic absorption bands corresponding to the carboxylic acid, alkene, and alkane moieties. ucalgary.ca

Research Findings: The presence of the carboxylic acid functional group is confirmed by two key features: a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding, and a strong, sharp C=O (carbonyl) stretching absorption. libretexts.orgpressbooks.pub Due to conjugation with the C=C double bond, this carbonyl stretch is typically observed at a slightly lower wavenumber, around 1680-1710 cm⁻¹. The C=C double bond stretch appears in the 1625-1650 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the alkene appear just above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the cyclopentyl ring appear just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3050 | =C-H stretch | Alkene (sp²) | Medium |

| 2850 - 2960 | -C-H stretch | Alkane (sp³) | Strong |

| ~1690 | C=O stretch | Conjugated Carboxylic Acid | Strong |

| ~1640 | C=C stretch | Alkene | Medium |

| ~1410 | O-H bend | Carboxylic Acid | Medium |

| ~980 | =C-H bend | trans-Alkene | Strong |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (M.W. 140.18 g/mol ), electron ionization (EI) is a common method used to generate the mass spectrum. anaxlab.com

Research Findings: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass-to-charge ratio (m/z). For this compound, this peak would be found at m/z = 140. The fragmentation pattern provides a fingerprint that helps confirm the structure. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another significant fragmentation involves the cleavage of the cyclopentyl ring. The relative abundance of these fragment ions helps in the structural confirmation of the molecule. libretexts.org In some cases, especially with softer ionization techniques like electrospray ionization (ESI), pseudo-molecular ions such as [M+H]⁺ or [M-H]⁻ may be observed. lew.ro

Table 5: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Identity of Loss |

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₈H₁₁O]⁺ | Loss of •OH |

| 111 | [C₇H₁₁O]⁺ | Loss of C₂H₃O₂• |

| 95 | [C₇H₁₁]⁺ | Loss of •COOH |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within molecules like this compound. The key to its UV absorption lies in the conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid moiety. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The primary electronic transition observed for α,β-unsaturated carboxylic acids is a π → π* transition. wikipedia.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically intense. libretexts.org For unconjugated carboxylic acids, the absorption maximum (λmax) is around 210 nm, which is often too low to be practically useful for characterization. libretexts.org However, the conjugation in this compound shifts this absorption to a longer, more readily measurable wavelength. Simple α,β-unsaturated carboxylic acids generally show a λmax in the range of 200-225 nm. researchgate.net The presence of the cyclopentyl group, an alkyl substituent on the β-carbon, is expected to cause a bathochromic shift (a shift to longer wavelength) of approximately 10-12 nm based on Woodward-Fieser rules for α,β-unsaturated carbonyl compounds.

A less intense n → π* transition, involving the excitation of a non-bonding electron from one of the oxygen atoms to the π* antibonding orbital, may also occur. libretexts.org These transitions are often submerged within the much stronger π → π* absorption band. libretexts.org The position and intensity of the absorption maximum can be influenced by the solvent polarity; polar solvents can lead to shifts in the λmax due to differential stabilization of the ground and excited states. wikipedia.orglibretexts.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value/Range | Associated Electronic Transition |

|---|---|---|

| λmax | ~210 - 225 nm | π → π* |

| Molar Absorptivity (ε) | >10,000 L mol⁻¹ cm⁻¹ | π → π* |

| λmax | Longer wavelength, often obscured | n → π* |

| Molar Absorptivity (ε) | <2,000 L mol⁻¹ cm⁻¹ | n → π* |

Note: These are estimated values based on typical data for α,β-unsaturated carboxylic acids. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgthepharmajournal.com For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The primary goals of a crystallographic study on this compound would be:

Confirmation of Stereochemistry: The analysis would unambiguously confirm the (E)-configuration about the C=C double bond. This is determined by the torsional angle of the C-C=C-C backbone, which is expected to be approximately 180°.

Molecular Conformation: It would reveal the conformation of the cyclopentyl ring and its orientation relative to the planar acrylic acid moiety.

Intermolecular Interactions: The crystal structure analysis elucidates the hydrogen bonding network in the solid state. Carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. libretexts.org This pattern significantly influences the physical properties of the compound, such as its melting point.

While specific crystallographic data for this compound is not publicly available, the expected findings can be inferred from the known structures of similar carboxylic acids. The analysis would yield precise unit cell dimensions and the space group, which describes the symmetry of the crystal lattice.

Table 2: Representative Crystallographic Parameters for a Carboxylic Acid Dimer

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Crystal System | The basic geometry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/c |

| Z Value | The number of molecules per unit cell. | e.g., 4 (for two dimers) |

| H-Bonding Motif | The pattern of hydrogen bonds. | Centrosymmetric R²₂(8) ring motif (dimer) |

| C=C Bond Length | Double bond in the acrylic acid chain. | ~1.33 - 1.34 Å |

| C-C=O Angle | Angle within the carboxylic acid group. | ~120° |

| C-C=C-C Torsion Angle | Defines the E/Z isomerism. | ~180° for the (E)-isomer |

Other Specialized Analytical Methods (e.g., Electrophoresis)

Beyond spectroscopic and crystallographic methods, specialized analytical techniques like capillary electrophoresis (CE) are employed for the analysis of this compound, particularly for purity assessment and quantification in various matrices. CE is a powerful separation technique that separates charged species based on their differential migration in an electric field. uol.de

For carboxylic acids like this compound, analysis is typically performed in Capillary Zone Electrophoresis (CZE) mode. nih.gov The carboxylic acid is deprotonated in a basic buffer (e.g., phosphate (B84403) or borate (B1201080) buffer), forming a negatively charged carboxylate anion. This anion migrates toward the anode (positive electrode). However, the strong electroosmotic flow (EOF) in a standard fused-silica capillary, which moves toward the cathode (negative electrode), is usually greater than the electrophoretic mobility of the small anion. Consequently, anions are carried with the EOF toward the cathode and detected.

Key aspects of a CE method for this compound would include:

Separation Principle: Separation of the analyte from impurities (e.g., the (Z)-isomer, starting materials, or side products) is based on differences in their charge-to-size ratios.

Detection: Detection is commonly achieved using a UV detector, as the conjugated system of the analyte provides strong UV absorbance. ceu.es The detector is placed at the cathodic end of the capillary.

Method Parameters: The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (buffer), as well as the applied voltage. nih.govceu.es

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it an excellent alternative or complement to High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. nih.gov

Computational Studies and Theoretical Investigations of E 3 Cyclopentylacrylic Acid

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For (E)-3-Cyclopentylacrylic acid, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d)), are utilized to optimize the molecular geometry and compute vibrational frequencies. nih.gov More advanced basis sets, such as cc-pVQZ, can provide a more accurate evaluation of descriptors for chemical reactivity. mdpi.com

Key findings from DFT studies on similar structures reveal important geometric and electronic parameters. For instance, the C2–C3 double bond length is typically around 1.34 Å, which is shorter than a standard single bond, indicating conjugation within the acrylic acid moiety. The dihedral angle of the acrylic acid backbone is often near 180°, confirming a planar and stable E (trans) configuration.

From an electronic perspective, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap, which for similar molecules is around 5.2 eV, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Electrostatic potential maps generated from DFT calculations can highlight electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, the carboxylic acid group is identified as an electron-deficient region, making it a likely target for nucleophiles.

Comparative analyses between the E and Z isomers of related acrylic acids have shown that the E isomer is generally more stable due to reduced steric hindrance. For a similar compound, the E isomer was found to be 8.3 kJ/mol more stable than the Z isomer.

Table 1: DFT-Derived Properties of a Representative Unsaturated Carboxylic Acid

| Parameter | Value | Significance |

| C2–C3 Bond Length | 1.34 Å | Indicates conjugation. |

| HOMO Energy | -6.8 eV | Represents the electron-rich region. |

| LUMO Energy | -1.6 eV | Represents the electron-deficient region. |

| HOMO-LUMO Gap | 5.2 eV | Indicates moderate reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

In the context of this compound and its derivatives, QSAR studies would involve calculating a variety of molecular descriptors. These descriptors can be physicochemical (like lipophilicity), electronic (such as dipole moment), or steric (like Taft's constant). srmist.edu.in The goal is to build a statistically significant model that correlates these descriptors with a specific biological activity, such as antimicrobial or anti-inflammatory effects. For example, a QSAR model for a series of compounds could take the general form: Biological Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

The development of a robust QSAR model requires a training set of compounds with known activities to establish the relationship, and a test set to validate the model's predictive power. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common in 3D-QSAR studies. nih.gov While specific QSAR models for this compound are not detailed in the provided results, the principles of QSAR are widely applied to similar classes of compounds to guide the design of more potent analogs. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the mechanism of action of a compound and for structure-based drug design. researchgate.net

For this compound, molecular docking simulations could be used to investigate its potential interactions with various biological targets. For instance, given its reported anti-inflammatory properties, it could be docked into the active sites of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The docking process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govbiointerfaceresearch.com

Successful docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov The thiourea (B124793) pharmacophore, for example, is known to interact with carboxyl and phosphate (B84403) groups on bacterial membrane surfaces through its C=S, C=O, and NH groups. nih.gov While specific docking studies for this compound are not available in the search results, the methodology is well-established for similar small molecules. For example, docking studies on itaconic acid, another unsaturated dicarboxylic acid, have shown good binding affinity to various anticancer protein targets. biointerfaceresearch.com

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com This analysis is fundamental to understanding a molecule's stability, reactivity, and biological activity. lumenlearning.com

For this compound, the key rotatable bonds are the C-C single bonds connecting the cyclopentyl ring to the acrylic acid moiety and the bond within the carboxylic acid group. The planarity of the acrylic acid part is a dominant feature due to the sp2 hybridization of the carbons. The cyclopentyl ring itself exists in non-planar conformations, such as the "envelope" and "twist" forms, to relieve angle strain. utdallas.edu

Biological Activities and Molecular Mechanisms Associated with E 3 Cyclopentylacrylic Acid and Its Derivatives

Antimicrobial Action: Cellular and Molecular Basis

The compound demonstrates notable antimicrobial activity against a range of bacteria. The mechanisms underlying this action are multifaceted, primarily involving the physical disruption of the bacterial cell and the inhibition of essential metabolic processes.

Disruption of Bacterial Cell Membrane Integrity

A primary mechanism of antimicrobial action for (E)-3-Cyclopentylacrylic acid is the disruption of bacterial cell membrane integrity. This process is critical as the bacterial membrane is essential for maintaining cellular homeostasis and energy production. nih.gov The lipophilic nature of compounds like this compound allows them to insert into the bacterial membrane, leading to several detrimental effects:

Membrane Expansion and Increased Fluidity: The integration of the compound into the lipid bilayer can cause the membrane to expand, increasing its fluidity and permeability. nih.gov

Loss of Cellular Contents: This disruption leads to the leakage of vital intracellular components, such as ions and metabolites, ultimately resulting in cell lysis and death. nih.gov

Impairment of Membrane Proteins: The structural changes in the membrane can disturb the function of embedded proteins that are crucial for processes like respiration and ion transport. nih.gov

Research has shown this mechanism to be effective against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The effectiveness against Gram-negative bacteria is significant because their outer membrane typically provides a barrier against hydrophobic drugs. nih.gov

Table 1: Effects of Membrane Disrupting Agents on Bacteria

| Bacterial Strain | Agent | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | This compound | Cell lysis | |

| Escherichia coli | This compound | Cell lysis | |

| Pseudomonas aeruginosa | This compound | Cell lysis | |

| Salmonella enterica | NCR247 (peptide) | Extensive budding on the cell surface | nih.gov |

Enzymatic Inhibition in Microbial Metabolic Pathways

Beyond physical disruption, this compound may also exert its antimicrobial effects by inhibiting key enzymes within bacterial metabolic pathways. The inhibition of metabolic pathways is a proven strategy for antibacterial action, as it deprives the bacteria of essential molecules needed for survival and growth. creative-biolabs.com

Several metabolic pathways are potential targets:

Folate Synthesis: Some antimicrobial agents act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. creative-biolabs.com

Coenzyme Biosynthesis: The pathways responsible for producing essential coenzymes, such as coenzyme Q, are also targets for inhibition. nih.gov

Amino Acid Metabolism: Interference with the synthesis or utilization of amino acids can halt protein production and bacterial growth. nih.gov

While direct evidence for this compound inhibiting specific bacterial enzymes is still an area of active research, its structural characteristics suggest it could function as a competitive inhibitor for enzymes that process similarly shaped substrates.

Modulation of Inflammatory Pathways: Mechanistic Insights

The compound has also been investigated for its anti-inflammatory properties, which appear to stem from its ability to modulate key inflammatory pathways.

Inhibition of Enzymes Involved in Inflammatory Cascades

A significant aspect of the anti-inflammatory action of this compound is its ability to inhibit enzymes that are central to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition: There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is involved in baseline physiological functions, COX-2 is often upregulated during inflammation. nih.gov Inhibition of COX-2 is a primary target for many anti-inflammatory drugs. researchgate.netnih.gov

Lipoxygenase (LOX) Inhibition: The 5-LOX enzyme, in particular, is responsible for producing leukotrienes, which contribute significantly to joint inflammation and other inflammatory conditions. researchgate.net

By inhibiting these enzymes, this compound can effectively reduce the production of these inflammatory mediators, thereby dampening the inflammatory response.

Table 2: Key Enzymes in the Arachidonic Acid Inflammatory Cascade

| Enzyme | Pathway | Pro-inflammatory Products | Role in Inflammation |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Prostaglandin Synthesis | Prostaglandins, Thromboxane | Regulates platelet aggregation and protects gastric mucosa. nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Prostaglandins | Upregulated at sites of inflammation. researchgate.netnih.gov |

Modulation of Cytokine Production

Further contributing to its anti-inflammatory profile is the ability of this compound to modulate the production of cytokines. Cytokines are signaling proteins that play a crucial role in regulating immune and inflammatory responses. google.com They can be broadly categorized into pro-inflammatory and anti-inflammatory types. google.com

The compound has been shown to inhibit the production of pro-inflammatory cytokines. The modulation of cytokine production can occur through various mechanisms, including the regulation of signaling pathways like the NF-κB pathway, which is a central regulator of inflammatory gene expression. mdpi.comnih.gov For instance, some compounds can influence the levels of intracellular signaling molecules like cyclic guanosine (B1672433) monophosphate (cGMP), which in turn can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov The precise mechanisms by which this compound achieves this modulation are a subject for ongoing investigation.

Neurobiological Interactions: Mechanistic Aspects